4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 136734-56-0
VCID: VC0017438
InChI: InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18+/m1/s1
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Molecular Formula: C18H25NO13
Molecular Weight: 463.392

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

CAS No.: 136734-56-0

Cat. No.: VC0017438

Molecular Formula: C18H25NO13

Molecular Weight: 463.392

* For research use only. Not for human or veterinary use.

4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside - 136734-56-0

Specification

CAS No. 136734-56-0
Molecular Formula C18H25NO13
Molecular Weight 463.392
IUPAC Name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18+/m1/s1
Standard InChI Key ISCYUJSLZREARS-XCZSIQBNSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is a disaccharide-based compound with a nitrophenyl group attached to the anomeric carbon. The compound has a molecular formula of C₁₈H₂₅NO₁₃ and a molecular weight of 463.39 g/mol . The structure consists of two alpha-linked glucose units with a 4-nitrophenyl group attached at the reducing end. This particular configuration gives the compound its specificity as a substrate for certain glycosidase enzymes.

Physical and Chemical Characteristics

While specific physical data for 4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is limited in the available literature, its properties can be inferred from structurally similar compounds. Based on comparable glycosides, it likely appears as a crystalline powder at room temperature. The presence of multiple hydroxyl groups in its structure suggests it would exhibit good solubility in polar solvents such as water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with limited solubility in less polar organic solvents.

Spectroscopic Properties

The compound's spectroscopic profile is characterized by its nitrophenyl group, which contributes to its UV-visible absorption spectrum. The nitrophenyl moiety typically exhibits strong absorption in the UV region, which undergoes a significant shift upon enzymatic hydrolysis. This spectral change serves as the basis for colorimetric assays used to monitor glycosidase activity in research applications.

Biochemical Significance

Role as Enzyme Substrate

4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside functions primarily as a substrate for glycosidase enzymes that specifically cleave alpha-glucosidic linkages . Upon enzymatic hydrolysis, the 4-nitrophenol group is released, resulting in a colored product that can be easily detected and quantified spectrophotometrically. This property makes the compound particularly valuable for studying enzyme kinetics and inhibition mechanisms in glycobiology research.

Enzymatic Hydrolysis Mechanism

The enzymatic hydrolysis of 4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside typically follows a specific mechanism. Alpha-glucosidases recognize and bind to the disaccharide portion of the molecule, hydrolyzing the glycosidic bond and releasing 4-nitrophenol. The reaction progress can be monitored by measuring the absorbance of the released 4-nitrophenol, which has a characteristic yellow color in alkaline conditions.

Substrate Specificity Studies

The unique structure of 4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside, particularly the 6-O-linkage between the two glucose units, provides a valuable tool for investigating enzyme substrate specificity . Different glycosidases exhibit varying affinities and activities toward this compound based on their active site architecture and catalytic mechanisms, allowing researchers to characterize and differentiate enzymes based on their interaction with this substrate.

Research Applications

Glycosidase Assays and Characterization

4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside serves as an excellent substrate for assaying alpha-glucosidase activity in various biological systems . The colorimetric nature of the assay, based on the release of 4-nitrophenol, allows for straightforward quantification of enzyme activity. This application is particularly valuable in screening environmental or biological samples for the presence of specific glycosidases, characterizing novel enzymes, and comparing the catalytic efficiency of different enzyme variants.

Inhibitor Screening and Development

The compound has been instrumental in the development of high-throughput screening assays for identifying and characterizing glycosidase inhibitors . By monitoring the reduction in the rate of 4-nitrophenol release in the presence of potential inhibitory compounds, researchers can identify molecules that interfere with glycosidase activity. This approach has contributed significantly to the discovery of inhibitors with potential applications in treating diseases associated with dysregulated carbohydrate metabolism.

Carbohydrate-Binding Studies

4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside has found applications in studying carbohydrate-protein interactions beyond just enzyme activity assays . The compound can be utilized in affinity chromatography and glycan microarray assays to investigate the binding specificity of lectins and other carbohydrate-binding proteins. These studies provide insights into the molecular recognition processes involved in various biological phenomena, including cell adhesion, signaling, and immune responses.

Comparative Analysis with Related Compounds

Structural Comparison with Similar Glycosides

4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside differs from other nitrophenyl glycosides in its specific linkage pattern. Unlike 4-Nitrophenyl-alpha-D-glucopyranoside (which contains a single glucose unit), this compound contains two glucose units connected through a 6-O-linkage . This structural difference results in distinct substrate specificity for different glycosidases and provides opportunities to probe more complex enzymatic activities compared to simpler glycosides.

Functional Differences

Synthesis and Production Methods

Chemical Synthesis Strategies

The synthesis of 4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside typically involves a multi-step process requiring careful control of stereochemistry and protecting group manipulations. The synthesis generally begins with suitably protected glucose derivatives, followed by selective glycosylation reactions to establish the correct anomeric configuration and linkage position. The final steps usually involve deprotection under conditions that preserve the nitrophenyl moiety and the glycosidic linkages.

Purification Techniques

Purification of synthesized 4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside commonly employs a combination of chromatographic methods. Column chromatography using silica gel or other suitable stationary phases, followed by recrystallization from appropriate solvent systems, is typically used to obtain the pure compound. High-performance liquid chromatography (HPLC) may also be employed for analytical purposes or final purification steps to ensure high purity.

Quality Control and Characterization

The purity and structural integrity of synthesized 4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside are commonly assessed using a combination of analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy provides information about the compound's structure and anomeric configuration. Mass spectrometry confirms the molecular weight and formula, while HPLC analysis helps determine purity. Additional techniques such as optical rotation measurements and infrared spectroscopy may also be employed for comprehensive characterization.

Applications in Glycobiology Research

Investigating Carbohydrate Metabolism

4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside has been extensively used in studies focused on understanding carbohydrate metabolism pathways . By monitoring the activity of specific glycosidases on this substrate, researchers can elucidate the roles of these enzymes in various biological processes, including digestion, glycoprotein processing, and cell wall modification in microorganisms. These investigations provide valuable insights into normal physiological processes and potential targets for therapeutic intervention.

Development of Glycosidase Inhibitors

The compound plays a crucial role in the discovery and development of glycosidase inhibitors with potential therapeutic applications . High-throughput screening assays based on 4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside have led to the identification of compounds that selectively inhibit specific glycosidases. These inhibitors may have applications in treating various conditions, including diabetes, viral infections, and certain genetic disorders characterized by abnormal glycosidase activity.

Carbohydrate-Based Biomaterials

Research utilizing 4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside has contributed to the development of carbohydrate-based biomaterials . By understanding the interactions between this compound and various proteins or enzymes, researchers can design synthetic glycomaterials with specific recognition properties. These materials have potential applications in drug delivery, tissue engineering, and biosensing technologies.

Future Research Directions

Advanced Analytical Applications

Future research may explore the integration of 4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside into advanced analytical platforms for glycobiology research. This could include the development of microfluidic devices, biosensors, and real-time monitoring systems that utilize the compound's colorimetric properties to detect and quantify glycosidase activity in complex biological samples with improved sensitivity and throughput.

Expanding Structure-Function Relationships

Further investigation of the structure-function relationships between 4-Nitrophenyl 6-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside and various glycosidases could provide deeper insights into the molecular mechanisms of carbohydrate recognition and processing . By systematically varying the structure of the compound and analyzing the resulting changes in enzyme interactions, researchers could develop a more comprehensive understanding of the factors governing substrate specificity and catalytic efficiency.

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